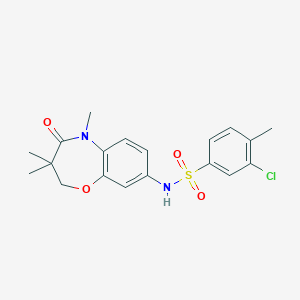

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Description

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a chloro and methyl substitution on the benzene ring, and a tetrahydrobenzo[b][1,4]oxazepin-8-yl moiety

Properties

IUPAC Name |

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-12-5-7-14(10-15(12)20)27(24,25)21-13-6-8-16-17(9-13)26-11-19(2,3)18(23)22(16)4/h5-10,21H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUNWVZCZVHMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the benzenesulfonamide core: This can be achieved by reacting 3-chloro-4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Construction of the tetrahydrobenzo[b][1,4]oxazepin-8-yl moiety: This involves the cyclization of a precursor molecule, which can be synthesized through a series of reactions including alkylation, oxidation, and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonamide groups.

Industrial Applications: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- 3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin-8-yl moiety. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide (CAS Number: 922093-51-4) is a compound with significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 408.9 g/mol. The compound features a benzene sulfonamide group and a tetrahydrobenzoxazepin moiety, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₂O₄S |

| Molecular Weight | 408.9 g/mol |

| CAS Number | 922093-51-4 |

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have been explored for their ability to inhibit phospholipase A(2), which plays a critical role in inflammatory responses . The structure of this compound allows it to interact with enzyme active sites effectively.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The sulfonamide group can mimic para-amino benzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes that utilize PABA as a substrate (such as dihydropteroate synthase), the compound could exert bacteriostatic effects.

Case Studies and Research Findings

- Antibacterial Activity : A study investigating the antibacterial properties of related sulfonamide compounds found that modifications in the benzothiazepine structure enhanced activity against resistant bacterial strains .

- Inflammatory Response Modulation : Research on similar compounds has indicated that they can modulate inflammatory responses by inhibiting phospholipase A(2), suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the key structural features and functional groups influencing the reactivity of this compound?

The compound’s structure includes a benzoxazepine core fused with a sulfonamide group, substituted with chlorine, methyl, and trimethyl-oxo moieties. These functional groups dictate its reactivity:

- The chlorine atom at position 3 on the benzene ring facilitates nucleophilic substitution reactions.

- The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets, critical for enzyme inhibition studies.

- The oxazepine ring’s carbonyl group (4-oxo) contributes to electrophilic reactivity, enabling reductions or condensations .

Q. What are the common synthetic routes for preparing this compound?

Synthesis involves multi-step organic reactions:

- Step 1 : Cyclization of precursors (e.g., substituted phenols or amines) to form the benzoxazepine ring under acidic or basic conditions.

- Step 2 : Sulfonamide coupling via nucleophilic substitution between a sulfonyl chloride intermediate and the benzoxazepine amine.

- Step 3 : Final functionalization (e.g., methylation or chloro-substitution) using alkyl halides or chlorinating agents. Key reagents include dichloromethane as a solvent and palladium catalysts for cross-coupling reactions .

Q. How can researchers characterize this compound’s purity and structural identity?

Analytical workflows combine:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring integrity.

- HPLC-MS for purity assessment and molecular weight verification.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Methodological note: Use deuterated DMSO for NMR to solubilize the sulfonamide group .

Q. What solubility and stability considerations are critical for experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its sulfonamide and aromatic groups.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at -20°C in anhydrous environments to prevent oxazepine ring degradation .

Q. Which in silico methods predict its chemical reactivity and binding affinity?

- Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites on the benzoxazepine ring.

- Molecular docking (AutoDock Vina) evaluates sulfonamide interactions with enzymes like carbonic anhydrase.

- QSAR models correlate substituent effects (e.g., methyl vs. chloro) with bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Apply Design of Experiments (DoE) principles:

- Use a central composite design to test variables: temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5% Pd/C).

- Analyze via ANOVA to identify significant factors. For example, higher Pd/C loading improves coupling efficiency in sulfonamide formation .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Reproducibility framework : Validate assay protocols (e.g., enzyme inhibition IC₅₀) using standardized controls.

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to adjust for variables like cell-line specificity or assay pH .

Q. What computational strategies enable reaction path discovery for novel derivatives?

- Quantum chemical reaction path searches (e.g., GRRM17) identify low-energy pathways for functionalizing the oxazepine ring.

- Machine learning (e.g., SchNet) predicts regioselectivity in sulfonamide substitutions.

- Validate predictions with microfluidic high-throughput screening .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Q. How do substituent modifications impact pharmacological activity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogen (F, Br) or alkoxy substitutions.

- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays).

- In vivo efficacy : Use zebrafish models for preliminary toxicity and bioavailability screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.